4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine
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Description
The compound “4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including thiamine, uracil, thymine, cytosine, and uric acid .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains two piperazine rings, which are six-membered rings containing two nitrogen atoms. The piperazine rings are substituted with a methylphenylsulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and piperazine groups. Sulfonyl groups are typically electrophilic and can undergo a variety of reactions, while piperazine rings can act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing sulfonyl groups are polar and may have higher boiling points due to the presence of dipole-dipole interactions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2S/c1-17-3-5-18(6-4-17)29(27,28)26-13-11-25(12-14-26)20-15-19(21-16-22-20)24-9-7-23(2)8-10-24/h3-6,15-16H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUXDUKFACBLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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